3,5-Dibromopyridine-4-carbaldehyde
Overview
Description
3,5-Dibromopyridine-4-carbaldehyde is a brominated pyridine derivative that is of interest in the field of organic chemistry due to its potential as a building block for various chemical syntheses. While the specific compound is not directly discussed in the provided papers, related compounds and their reactivity can offer insights into the behavior of 3,5-dibromopyridine-4-carbaldehyde.
Synthesis Analysis
The synthesis of related pyridine carbaldehydes has been reported using different methods. For instance, a scalable synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde was achieved through the Skraup reaction, followed by oxidative cleavage and deprotection steps . Similarly, 3-bromopyridine-4-carbaldehyde was cyclized with carboxylic acids under carbon monoxide pressure in the presence of a palladium catalyst . These methods could potentially be adapted for the synthesis of 3,5-dibromopyridine-4-carbaldehyde by considering the electronic and steric effects of the additional bromine atom at the 5-position.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often investigated using computational methods and spectroscopy. For example, the structure and vibrational frequencies of a pyrazole carbaldehyde derivative were studied using both experimental and theoretical approaches, including density functional theory (DFT) calculations . Such studies provide valuable information on the geometry, electronic distribution, and potential reactive sites of the molecule, which are essential for understanding the reactivity of 3,5-dibromopyridine-4-carbaldehyde.
Chemical Reactions Analysis
Pyridine carbaldehydes can undergo various chemical reactions. The reactivity of 4-(dibromomethyl)benzenecarbaldehyde with primary amines and trialkyl orthoformates has been explored, leading to the formation of imines and acetals, respectively . Additionally, the Friedländer condensation of aminopyrazole carbaldehydes with reactive methylene ketones has been used to synthesize pyrazolo[3,4-b]pyridines . These reactions highlight the versatility of carbaldehyde groups in facilitating the formation of heterocyclic compounds, which could be relevant for the chemical transformations of 3,5-dibromopyridine-4-carbaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carbaldehydes are influenced by their functional groups and substituents. For instance, the presence of electron-withdrawing groups such as bromine atoms can affect the electron density and reactivity of the aldehyde group. The infrared spectrum and optical properties of related compounds have been studied to understand their behavior and potential applications in materials science . The synthesis of 2,2'-bipyridine-5,5'-dicarbaldehyde and its condensation with diamines to form macrocyclic Schiff bases also demonstrates the utility of pyridine carbaldehydes in creating complex molecular architectures .
Scientific Research Applications
3,5-Dibromopyridine-4-carbaldehyde is a chemical compound with the molecular formula C6H3Br2NO . It’s a crystalline powder with a melting point of 120°C and a molecular weight of 264.904 g/mol . This compound is often used as a reagent in organic synthesis .
- Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
- Field : Medicinal Chemistry
- Application : This compound has been used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated for their potential therapeutic applications in treating cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
- Method : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including amination, solvolysis, and Claisen–Schmidt condensation . The overall yield of the synthesis was increased from 3.6% to 29.4% by optimizing the protocol .
- Results : The optimized synthesis resulted in the production of potent p38α mitogen-activated protein kinase inhibitors . Biological data demonstrated that the (S)-enantiomer is two times more potent .
- Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
- Field : Medicinal Chemistry
- Application : This compound has been used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated for their potential therapeutic applications in treating cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
- Method : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including amination, solvolysis, and Claisen–Schmidt condensation . The overall yield of the synthesis was increased from 3.6% to 29.4% by optimizing the protocol .
- Results : The optimized synthesis resulted in the production of potent p38α mitogen-activated protein kinase inhibitors . Biological data demonstrated that the (S)-enantiomer is two times more potent .
Safety And Hazards
“3,5-Dibromopyridine-4-carbaldehyde” is classified as acutely toxic if swallowed, and it may cause skin irritation, allergic skin reactions, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment when handling this compound .
Future Directions
While specific future directions for “3,5-Dibromopyridine-4-carbaldehyde” are not mentioned in the available resources, pyridine derivatives are of interest in various fields of research due to their versatile chemical properties . They can serve as building blocks in the synthesis of complex molecules for applications in pharmaceuticals, agrochemicals, and materials science .
properties
IUPAC Name |
3,5-dibromopyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBYVMDYYFWYAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376649 | |
Record name | 3,5-Dibromopyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromopyridine-4-carbaldehyde | |
CAS RN |
70201-42-2 | |
Record name | 3,5-Dibromopyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromo-4-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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